molecular formula C10H5BrN2 B12504509 6-Bromoisoquinoline-4-carbonitrile

6-Bromoisoquinoline-4-carbonitrile

Cat. No.: B12504509
M. Wt: 233.06 g/mol
InChI Key: SHYNKGAIELUREC-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5BrN2. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a cyano group at the 4th position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play crucial roles in its binding affinity and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and coupling reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

Uniqueness: 6-Bromoisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications in various fields. Its combination of bromine and cyano groups provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

6-bromoisoquinoline-4-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9/h1-3,5-6H

InChI Key

SHYNKGAIELUREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C#N

Origin of Product

United States

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